molecular formula C22H28N6O3S B2385284 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013819-87-8

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2385284
CAS No.: 1013819-87-8
M. Wt: 456.57
InChI Key: IARVHLKCJDBNOV-UHFFFAOYSA-N
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Description

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrazole substituents. Key steps may include:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine core.

    Attachment of the Pyrazole Ring: The pyrazole ring can be attached through condensation reactions involving hydrazine derivatives and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine may be explored for its potential as a pharmaceutical agent. Its unique structure could confer specific biological activities, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • 3-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Uniqueness

Compared to similar compounds, 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine stands out due to the presence of the ethoxy group on the phenyl ring and the trimethyl substitution on the pyrazole ring

Properties

IUPAC Name

3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S/c1-5-31-19-6-8-20(9-7-19)32(29,30)27-14-12-26(13-15-27)21-10-11-22(24-23-21)28-18(4)16(2)17(3)25-28/h6-11H,5,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARVHLKCJDBNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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